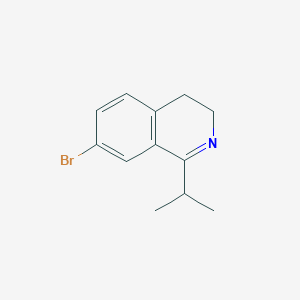

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline

Übersicht

Beschreibung

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline The presence of a bromine atom at the 7th position and an isopropyl group at the 1st position distinguishes this compound from other isoquinolines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline typically involves the bromination of 1-isopropyl-3,4-dihydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. This ensures high purity and minimizes the formation of by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its reduced forms.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline serves as an essential intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Research indicates that derivatives of this compound exhibit potential as selective estrogen receptor modulators (SERMs) and have shown antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and Ishikawa (endometrial cancer) cells .

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of tetrahydroisoquinoline derivatives, several compounds demonstrated significant activity against human cancer cell lines. For instance, compounds with IC50 values as low as 0.08 μg/mL were identified, indicating strong potential for developing new cancer therapies .

Biological Research

The compound is extensively utilized in biological research to investigate the mechanisms of action of isoquinoline derivatives. These derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic effects. Studies have demonstrated that 3,4-dihydroisoquinoline compounds can inhibit leucine aminopeptidase (LAP), an enzyme involved in cancer progression .

Table: Biological Activities of Isoquinoline Derivatives

| Compound | Activity | IC50 Value (μg/mL) | Target |

|---|---|---|---|

| 2b | Anticancer | 0.2 | MCF-7 |

| 2i | Anticancer | 0.08 | MCF-7 |

| 3g | Anticancer | 0.61 | MCF-7 |

| Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline | LAP Inhibitor | 16.5 | LAP |

Organic Synthesis

In organic synthesis, this compound acts as a building block for creating more complex molecules. Its unique chemical properties facilitate the development of novel materials and chemicals. Researchers have employed it in various synthetic routes to develop new isoquinoline derivatives that may possess enhanced biological activities .

Analytical Chemistry

The compound is also used in analytical chemistry for detecting and quantifying isoquinoline derivatives in various samples. Its application enhances the accuracy of chemical analysis methods, which is crucial for both research and industrial applications .

Material Science

In material science, this compound has been explored for developing novel materials such as polymers and coatings. Its unique chemical structure can improve material performance, making it a valuable component in advanced material applications .

Wirkmechanismus

The mechanism of action of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and isopropyl group can influence the compound’s binding affinity and specificity towards these targets, modulating biological pathways and exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

7-Bromo-3,4-dihydroisoquinoline: Lacks the isopropyl group, which may affect its reactivity and biological activity.

1-Isopropyl-3,4-dihydroisoquinoline: Lacks the bromine atom, which can influence its chemical properties and applications.

7-Bromo-1-methyl-3,4-dihydroisoquinoline: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic effects.

Uniqueness: 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline is unique due to the combined presence of the bromine atom and the isopropyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a compound of interest in various research and industrial applications.

Biologische Aktivität

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline (CAS No. 371220-28-9) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a dihydroisoquinoline skeleton with a bromine atom at the 7-position and an isopropyl group at the 1-position. This structural configuration is significant for its biological interactions.

Biological Activities

Anticancer Activity

Research indicates that compounds within the dihydroisoquinoline class exhibit notable anticancer properties. For instance, studies have demonstrated that related tetrahydroisoquinoline derivatives possess antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. In vitro assays revealed IC50 values as low as 0.08 μg/mL for certain analogs, suggesting strong anti-cancer potential .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Tetrahydroisoquinoline Analog 1 | MCF-7 | 0.08 |

| Tetrahydroisoquinoline Analog 2 | MDA-MB-231 | 0.25 |

Neuroprotective Effects

The neuroprotective properties of dihydroisoquinolines have also been explored. A study involving PC12 cells demonstrated that certain derivatives exhibited protective effects against corticosterone-induced neurotoxicity. The mechanism involved modulation of apoptotic pathways and enhancement of cell survival under stress conditions .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Receptor Interaction : Compounds in this class may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation and survival, such as PARP1, which plays a role in DNA repair mechanisms .

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer efficacy of several dihydroisoquinoline derivatives, including this compound. The results indicated significant growth inhibition in breast cancer cell lines when treated with these compounds, highlighting their potential as therapeutic agents in oncology .

Case Study 2: Neuroprotection in PC12 Cells

In an experimental setup using PC12 cells, researchers tested the neuroprotective effects of various dihydroisoquinolines against glucocorticoid-induced damage. The findings suggested that certain derivatives could significantly reduce cell death and promote neuronal survival through anti-apoptotic mechanisms .

Eigenschaften

IUPAC Name |

7-bromo-1-propan-2-yl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMLXRYRVYESQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NCCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595555 | |

| Record name | 7-Bromo-1-(propan-2-yl)-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371220-28-9 | |

| Record name | 7-Bromo-1-(propan-2-yl)-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.